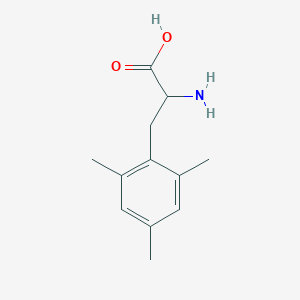

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-(2,4,6-trimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNOZLNQYAUXRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic Acid

Abstract: 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a non-proteinogenic amino acid characterized by a sterically demanding mesityl group. Such unnatural amino acids (UAAs) are of significant interest to researchers in medicinal chemistry and drug development as tools to modulate the pharmacological properties of peptides and small molecules, including metabolic stability, conformational rigidity, and receptor-binding affinity. Due to the limited availability of specific experimental data in peer-reviewed literature for this particular compound, this guide provides a comprehensive framework based on established, robust synthetic methodologies for analogous structures. We present plausible, detailed protocols for its synthesis via asymmetric Strecker and Ugi multicomponent reactions, discuss strategies for purification and characterization, predict its key physicochemical properties based on structural analogs, and explore its potential applications in the design of novel therapeutics.

Introduction: The Role of Sterically Hindered Amino Acids in Therapeutic Design

Unnatural amino acids (UAAs) represent a cornerstone of modern medicinal chemistry, providing building blocks that transcend the limitations of the 20 canonical proteinogenic amino acids.[1] Their incorporation into peptide-based therapeutics can confer resistance to enzymatic degradation, enhance bioavailability, and enforce specific secondary structures (e.g., β-turns or helical motifs) that are critical for potent and selective biological activity.[2]

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid belongs to a class of UAAs featuring a bulky, hydrophobic side chain. The 2,4,6-trimethylphenyl (mesityl) group is particularly noteworthy for its significant steric hindrance and restricted bond rotation, properties that can be leveraged to create highly constrained peptide conformations. This guide outlines robust and adaptable synthetic strategies for accessing this valuable compound and characterizes its predicted properties to facilitate its application in research and development.

Proposed Strategies for Chemical Synthesis

The synthesis of α-amino acids, particularly those with bulky side chains and a defined stereochemistry, requires careful methodological consideration. We propose two primary, well-validated synthetic routes: the Asymmetric Strecker Synthesis and the Ugi Four-Component Reaction.

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic disconnection of the target molecule points to 2,4,6-trimethylbenzaldehyde as a key precursor. This aldehyde serves as the electrophilic component that introduces the characteristic mesityl group.

Caption: Retrosynthetic overview for the target amino acid.

Method 1: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic and highly effective method for preparing α-amino acids from aldehydes.[3][4] The asymmetric variant utilizes a chiral amine to induce stereoselectivity, yielding an enantiomerically enriched product.[3]

Causality: This method is chosen for its directness and reliability. The initial formation of a chiral imine from 2,4,6-trimethylbenzaldehyde and a chiral amine (e.g., (S)-α-phenylethylamine) creates a diastereotopic face. The subsequent nucleophilic attack by cyanide anion is sterically directed, favoring the formation of one diastereomer of the resulting α-aminonitrile.[5] Acid hydrolysis of the nitrile and hydrogenolysis of the chiral auxiliary complete the synthesis.

-

Step 1: Chiral Imine Formation.

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4,6-trimethylbenzaldehyde (1.0 eq) in anhydrous methanol (MeOH, 0.5 M).

-

Add (S)-(-)-α-phenylethylamine (1.05 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours. The formation of the imine can be monitored by TLC or ¹H NMR.

-

-

Step 2: Diastereoselective Cyanation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Step 3: Hydrolysis of the α-Aminonitrile.

-

Carefully concentrate the reaction mixture under reduced pressure to remove MeOH and excess TMSCN.

-

Add concentrated hydrochloric acid (6 M HCl) and heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours to hydrolyze the nitrile to a carboxylic acid.

-

-

Step 4: Deprotection and Purification.

-

Cool the mixture and extract with diethyl ether to remove non-polar impurities.

-

The aqueous layer contains the amino acid hydrochloride salt and the chiral auxiliary hydrochloride.

-

The chiral auxiliary can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) or the crude product can be purified using ion-exchange chromatography.

-

Neutralize the final product to its isoelectric point using a suitable base (e.g., pyridine or NaOH) to precipitate the free amino acid.

-

Caption: Workflow for the Asymmetric Strecker Synthesis.

Method 2: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful multicomponent reaction (MCR) that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to rapidly generate α-acylaminoamide derivatives.[6][7] Subsequent hydrolysis yields the desired amino acid.

Causality: This approach is highly convergent and atom-economical, making it ideal for generating libraries of compounds for screening purposes.[8] For the synthesis of our target, 2,4,6-trimethylbenzaldehyde would serve as the aldehyde component. The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide and the carboxylate anion in a concerted or stepwise fashion, followed by an intramolecular Mumm rearrangement to yield the stable bis-amide product.[6]

-

Step 1: Ugi Condensation.

-

To a solution of 2,4,6-trimethylbenzaldehyde (1.0 eq) in methanol (0.5 M), add a primary amine (e.g., benzylamine, 1.0 eq) and a carboxylic acid (e.g., acetic acid, 1.0 eq).

-

Stir for 30 minutes at room temperature.

-

Add a convertible isocyanide (e.g., tert-butyl isocyanide, 1.1 eq) to the mixture. The reaction is often exothermic.

-

Stir at room temperature for 24-48 hours. Monitor progress by TLC or LC-MS.

-

-

Step 2: Workup and Purification of the Ugi Product.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting α-acylaminoamide by flash column chromatography.

-

-

Step 3: Hydrolysis to the Final Amino Acid.

-

Hydrolyze the purified Ugi product using harsh acidic conditions (e.g., 6 M HCl, reflux for 24 hours) to cleave both amide bonds.

-

Follow the purification procedure outlined in the Strecker synthesis (Step 4) to isolate the final product.

-

Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value | Rationale / Source |

| Molecular Formula | C₁₂H₁₇NO₂ | Structural analysis |

| Molecular Weight | 207.27 g/mol | Calculated from formula |

| pKa (α-COOH) | ~2.2 - 2.5 | Typical range for α-amino acids |

| pKa (α-NH₃⁺) | ~9.3 - 9.8 | Typical range for α-amino acids |

| Isoelectric Point (pI) | ~5.8 - 6.2 | Calculated as (pKa₁ + pKa₂)/2 |

| logP | ~1.5 - 2.0 | Increased hydrophobicity due to mesityl group |

| Appearance | White to off-white crystalline solid | Common for amino acids |

Spectroscopic Signatures:

-

¹H NMR: Expect characteristic singlets for the three methyl groups on the aromatic ring (~2.2-2.4 ppm), aromatic protons as a singlet (~6.8 ppm), and signals for the α-proton and β-protons of the amino acid backbone.

-

¹³C NMR: Signals corresponding to the three distinct methyl carbons, four unique aromatic carbons, and the three carbons of the propanoic acid backbone (Cα, Cβ, and C=O).

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z 208.13.

Potential Applications in Drug Discovery and Chemical Biology

The unique structural features of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid make it a highly attractive building block for several applications:

-

Peptidomimetics and Protease Inhibitors: The bulky mesityl group can act as a "molecular shield," preventing proteolytic enzymes from accessing and cleaving the adjacent peptide bond, thereby increasing the in-vivo half-life of a peptide therapeutic.

-

Conformational Constraint: Incorporation into a peptide sequence can restrict torsional angles (phi/psi) of the peptide backbone, locking it into a specific bioactive conformation. This can lead to enhanced binding affinity and selectivity for a target receptor or enzyme.

-

Probing Hydrophobic Pockets: The large, well-defined hydrophobic side chain is an excellent tool for probing and occupying deep hydrophobic pockets in protein targets, a common strategy in rational drug design.

-

Molecular Scaffolding: It can serve as a rigid scaffold for the attachment of other functional groups, enabling the creation of diverse chemical libraries for high-throughput screening.

Conclusion

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a promising but underexplored unnatural amino acid. While direct literature is sparse, its synthesis is readily achievable through well-established and robust methodologies like the Asymmetric Strecker synthesis and the Ugi multicomponent reaction. Its significant steric bulk and hydrophobicity provide a powerful tool for medicinal chemists aiming to enhance the stability, selectivity, and potency of peptide-based drugs and other bioactive molecules. The detailed protocols and predicted properties within this guide offer a solid foundation for researchers to synthesize, characterize, and deploy this valuable compound in their drug discovery programs.

References

- Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing).

- Ugi Reaction of Natural Amino Acids: A General Route toward Facile Synthesis of Polypeptoids for Bioapplications. ACS Macro Letters.

- Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres.

- Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Organic Chemistry Portal.

- Copper(I)-Catalyzed Asymmetric Synthesis of Unnatural α-Amino Acid Derivatives and Related Peptides Containing γ-(aza)Aryls. The Journal of Organic Chemistry - ACS Publications.

- Chemical Synthesis of Unnatural Amino Acids. QYAOBIO.

- Ugi Reaction. Alfa Chemistry.

- Ugi Reaction. Organic Chemistry Portal.

- Ugi reaction. Wikipedia.

- α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI.

- Strecker amino acid synthesis. Wikipedia.

- Strecker Amino Acid Synthesis. YouTube.

- The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

- Strecker Synthesis. NROChemistry.

- Strecker Synthesis. Master Organic Chemistry.

- 2-Amino-3-(2,4-dimethylphenyl)propanoic acid. PubChem.

Sources

- 1. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Ugi Reaction [organic-chemistry.org]

- 8. Ugi reaction - Wikipedia [en.wikipedia.org]

- 9. 2-Amino-3-(2,4-dimethylphenyl)propanoic acid | C11H15NO2 | CID 228817 - PubChem [pubchem.ncbi.nlm.nih.gov]

"biological activity of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid"

An In-depth Technical Guide to the Prospective Biological Activity of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

A Research Roadmap for Novel Compound Characterization

Distribution: For researchers, medicinal chemists, and drug development professionals.

Abstract: 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a non-proteinogenic amino acid whose biological activities are not yet extensively documented in publicly accessible literature. Its structural similarity to other biologically active phenylpropanoic acid derivatives suggests a potential for interesting pharmacological properties. This guide outlines a comprehensive, multi-stage research program designed to systematically investigate the biological activity of this compound, from initial in-silico predictions to detailed in-vivo studies. The methodologies presented are grounded in established protocols and are designed to ensure scientific rigor and data integrity.

Introduction and Rationale

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a synthetic amino acid characterized by a propanoic acid backbone with an amino group at the alpha-position and a 2,4,6-trimethylphenyl (mesityl) group at the beta-position. While direct studies on this specific molecule are scarce, the broader class of substituted phenylpropanoic acids and related amino acid derivatives has been a fertile ground for the discovery of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The presence of the bulky and lipophilic mesityl group is of particular interest, as it can significantly influence the compound's steric and electronic properties, potentially leading to novel interactions with biological targets.

This document serves as a technical whitepaper outlining a proposed research workflow to elucidate the biological activity profile of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. We will proceed from computational modeling and basic physicochemical characterization to a tiered system of in-vitro and in-vivo assays.

Predicted Biological Activities and Mechanistic Hypotheses

Based on structure-activity relationships from related compounds, we can hypothesize several potential areas of biological activity for 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid:

-

Anticancer Activity: Many novel amino acid derivatives and compounds with substituted phenyl rings have been investigated for their antitumor properties.[4][5][6] The mechanism could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways in cancer cells. The lipophilicity of the mesityl group may enhance cell membrane permeability, a desirable trait for cytotoxic agents.

-

Antimicrobial and Antifungal Activity: The structural motif of amino acids linked to aromatic systems is found in a number of compounds with antimicrobial properties.[1][7] The compound could potentially disrupt microbial cell membranes or inhibit essential enzymes.

-

Enzyme Inhibition: The carboxylic acid and amino groups can participate in hydrogen bonding and electrostatic interactions within enzyme active sites, while the mesityl group can engage in hydrophobic interactions. This makes it a candidate for inhibiting enzymes such as proteases, kinases, or metabolic enzymes like lipoxygenase and cyclooxygenase.[8]

-

Receptor Modulation: Substituted phenylpropanoic acids have been identified as ligands for various receptors, including prostaglandin E receptors.[2][9] It is plausible that 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid could act as an agonist or antagonist at specific receptor subtypes.

Overall Research Workflow

A systematic approach is crucial for the efficient and thorough evaluation of a novel compound. The proposed workflow is designed to progress from broad screening to more focused mechanistic and in-vivo studies.

Caption: High-level workflow for characterizing the biological activity of a novel compound.

Detailed Experimental Protocols

Phase 1: In-Silico and Physicochemical Profiling

Objective: To predict the compound's drug-likeness and to ensure sufficient purity, solubility, and stability for biological assays.

Protocol 1: Physicochemical Characterization

-

Purity Assessment:

-

Synthesize or procure 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid.

-

Assess purity using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

-

Confirm identity and mass using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Solubility Determination:

-

Prepare a stock solution in a suitable organic solvent like DMSO.

-

Determine the kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4 using nephelometry or a similar method. This is critical for avoiding false positives in biological assays due to compound precipitation.

-

-

Stability Analysis:

-

Incubate the compound in PBS (pH 7.4) and in cell culture medium at 37°C.

-

Monitor the degradation over time (e.g., 0, 2, 8, 24 hours) using HPLC to determine its half-life under assay conditions.

-

Phase 2: In-Vitro Screening

Objective: To identify potential biological activities through broad screening against various biological systems.

Protocol 2: In-Vitro Anticancer Activity Screening (MTT Assay)

This protocol is adapted from methodologies used for evaluating novel antitumor agents.[5][6]

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 atmosphere.

-

-

Cell Seeding:

-

Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid in the cell culture medium.

-

Replace the medium in the wells with the medium containing the compound at various concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Caption: Hypothetical signaling pathway inhibited by the test compound.

Protocol 3: Western Blot Analysis for Pathway Modulation

-

Cell Treatment and Lysis:

-

Treat MDA-MB-231 cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

-

Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, and a loading control like GAPDH).

-

Wash and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the change in protein phosphorylation or expression levels.

-

Conclusion

While the biological activity of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid remains to be fully elucidated, its chemical structure provides a strong rationale for systematic investigation. The multi-phased approach detailed in this guide, combining in-silico, in-vitro, and mechanistic studies, offers a robust framework for characterizing its potential as a novel therapeutic agent. The successful execution of these protocols will provide critical data on its cytotoxicity, antimicrobial properties, and mechanism of action, thereby guiding future preclinical and clinical development efforts.

References

-

Mickevičius, V., et al. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 23(10), 2691. [Link]

-

Leong, C. O., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86, 1348–1354. [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

- RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. (n.d.). Google Patents.

-

Aiyelabola, T. O., et al. (2020). Syntheses of Coordination Compounds of (±)-2-Amino-3-(4-Hydroxyphenyl)Propionic Acid, Mixed Ligand Complexes and Their Biological Activities. Advances in Biological Chemistry, 10(02), 25-42. [Link]

-

Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Bioorganic & Medicinal Chemistry, 18(4), 1641-58. [Link]

-

Tzara, A., et al. (2022). Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies. Molecules, 27(15), 4991. [Link]

- US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid. (n.d.). Google Patents.

-

Sagnou, M., et al. (2022). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. International Journal of Molecular Sciences, 23(21), 13328. [Link]

-

Chemsrc. (n.d.). (2R)-2-AMINO-3-(2,4,6-TRIMETHYLPHENYL)PROPANOIC ACID HCl. Retrieved from [Link]

-

Grybaitė, B., et al. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 28(13), 5183. [Link]

-

Grybaitė, B., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 24(4), 3986. [Link]

-

Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-23. [Link]

-

Leong, C. O., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 3(12), 1565-75. [Link]

-

Leong, C. O., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 3(12), 1565-75. [Link]

Sources

- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacochemical Study of Multitarget Amino Acids’ Hybrids: Design, Synthesis, In vitro, and In silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic Acid: A Technical Guide

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Non-standard amino acids, in particular, represent a burgeoning class of building blocks for peptidomimetics and other therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic characteristics of one such molecule: 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. As a Senior Application Scientist, the following discourse is built upon a foundation of established spectroscopic principles and field-proven insights, designed to empower researchers in their analytical endeavors. This document will delve into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, explain the rationale behind these predictions, and provide robust, self-validating experimental protocols for data acquisition.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, a soft ionization technique such as Electrospray Ionization (ESI) is recommended to preserve the molecular ion.

Predicted Mass Spectrometric Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Monoisotopic Mass | 207.1259 u |

| Nominal Mass | 207 u |

| Primary Ion (ESI+) | [M+H]⁺ at m/z 208.1332 |

| Key Fragment Ions (ESI+) | m/z 191.1227, 162.1017, 147.0912, 133.0755 |

Rationale for Predicted Fragmentation

The fragmentation of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid in an ESI source, particularly in tandem MS (MS/MS) experiments, is expected to follow characteristic pathways for amino acids. The protonated molecule [M+H]⁺ will be the primary ion observed. Collision-induced dissociation (CID) of this precursor ion is anticipated to yield the following key fragments:

-

Loss of NH₃ (Ammonia): A neutral loss of 17.0265 u, resulting in an ion at m/z 191.1068. This is a common fragmentation pathway for protonated amino acids.

-

Loss of H₂O (Water): A neutral loss of 18.0106 u, leading to a fragment at m/z 190.1226.

-

Decarboxylation: The loss of the carboxylic acid group as CO₂ (43.9898 u), often accompanied by the loss of H₂O, leading to a fragment at m/z 146.1228.

-

Cleavage of the Cα-Cβ bond: This is a crucial fragmentation that provides information about the side chain. This cleavage would result in the formation of the 2,4,6-trimethylbenzyl cation at m/z 133.0755. The stability of this benzylic carbocation makes this a highly probable fragmentation event.

-

Loss of the entire amino acid functionality: Cleavage at the benzylic position can lead to the formation of a tropylium-like ion from the trimethylphenyl moiety, though the aforementioned benzyl cation is more likely.

The predicted fragmentation pattern is based on established principles of mass spectrometry of amino acids and substituted aromatic compounds.[1][2] The presence of the electron-donating methyl groups on the phenyl ring will stabilize the positive charge on the aromatic ring and influence fragmentation pathways.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is designed to be a self-validating system, ensuring reliable and reproducible data.

1.3.1. Sample Preparation:

-

Accurately weigh approximately 1 mg of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid.

-

Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and deionized water. To facilitate protonation, add 0.1% formic acid to the solvent mixture.

-

Vortex the solution until the sample is fully dissolved.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

1.3.2. Instrumental Parameters (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V (Optimize for maximal [M+H]⁺ signal)

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 450 °C

-

Desolvation Gas Flow (N₂): 600 - 800 L/hr

-

Cone Gas Flow (N₂): 50 L/hr

-

Mass Range: m/z 50 - 500

1.3.3. Tandem MS (MS/MS) for Fragmentation Analysis:

-

Perform a full scan MS to identify the m/z of the [M+H]⁺ ion.

-

Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

-

Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectrum.

Workflow for MS Data Acquisition and Analysis

Caption: Workflow for ESI-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. The predictions below are based on established chemical shift principles and data from analogous compounds.[3]

Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 8.5 | Broad Singlet | 3H | NH₃⁺ | Protons on the protonated amine group, chemical shift is concentration and solvent dependent. |

| 6.85 | Singlet | 2H | Ar-H | The two aromatic protons are equivalent due to free rotation of the Cβ-Ar bond. Their chemical shift is influenced by the electron-donating methyl groups. |

| ~3.9 - 4.1 | Triplet | 1H | Cα-H | The α-proton is adjacent to the electron-withdrawing carboxylic acid and amino groups, shifting it downfield. It will be split by the two Cβ protons. |

| ~2.9 - 3.1 | Doublet | 2H | Cβ-H₂ | The β-protons are diastereotopic and adjacent to the chiral center and the aromatic ring. They will be split by the Cα proton. |

| 2.25 | Singlet | 3H | para-CH₃ | The methyl group para to the propanoic acid substituent. |

| 2.20 | Singlet | 6H | ortho-CH₃ | The two equivalent methyl groups ortho to the propanoic acid substituent. |

Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O | Carboxylic acid carbonyl carbon, typically in this region. |

| ~137 | Ar-C (ipso) | Quaternary carbon of the aromatic ring attached to the propanoic acid side chain. |

| ~136 | Ar-C (ortho) | Quaternary carbons of the aromatic ring bearing the methyl groups. |

| ~135 | Ar-C (para) | Quaternary carbon of the aromatic ring bearing a methyl group. |

| ~129 | Ar-CH | Aromatic methine carbons. |

| ~55 | Cα | The α-carbon is attached to the electronegative nitrogen and the carbonyl group. |

| ~35 | Cβ | The β-carbon is shielded relative to the α-carbon. |

| ~21 | para-CH₃ | Aromatic methyl carbon. |

| ~19 | ortho-CH₃ | Aromatic methyl carbons. |

Note on Predictions: The exact chemical shifts can be influenced by solvent, concentration, and pH.[4][5][6][7][8] The predictions above are for a zwitterionic form in a polar aprotic solvent like DMSO-d₆. In an acidic aqueous solution (e.g., D₂O with DCl), the carboxylic acid proton will exchange and the amine will be protonated, altering the chemical shifts.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

2.3.1. Sample Preparation:

-

Dissolve 5-10 mg of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2.3.2. Instrumental Parameters:

-

Spectrometer: 500 MHz (or higher) NMR spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

For ¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30)

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (adjust for desired signal-to-noise)

For ¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

2.3.3. 2D NMR Experiments for Unambiguous Assignment:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, confirming the connectivity between the α-proton and the β-protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To observe correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and confirming the overall structure.

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, grounded in fundamental principles of mass spectrometry and nuclear magnetic resonance. The detailed, self-validating experimental protocols offer a robust framework for researchers to acquire high-quality data. By combining the predictive insights with the rigorous experimental methodologies outlined herein, scientists and drug development professionals can confidently characterize this and structurally related molecules, thereby accelerating their research and development pipelines.

References

-

University of Wisconsin-Madison Department of Chemistry. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting Proton NMR Spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). Solvent Effects in NMR Spectroscopy. Retrieved from [Link]

- Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417.

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

-

ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

-

PubMed. (1994). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Retrieved from [Link]

-

MassBank. (2017). L-Phenylalanine; LC-ESI-QTOF; MS2; CE: 10; R=; [M+H]+. Retrieved from [Link]

-

ResearchGate. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Retrieved from [Link]

Sources

- 1. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]

"solubility and stability of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid"

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Abstract

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a sterically hindered, non-proteinogenic amino acid with potential applications in peptide synthesis and drug discovery. Its utility in these fields is intrinsically linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering insights into the molecular characteristics that govern its behavior in various environments. This guide also outlines detailed experimental protocols for the systematic evaluation of its solubility and stability profiles, crucial for its effective application in research and development.

Introduction: Understanding the Molecule

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a derivative of phenylalanine, characterized by the presence of three methyl groups on the phenyl ring. This substitution pattern introduces significant steric hindrance and increases the hydrophobicity of the side chain. These features are expected to profoundly influence its solubility in aqueous and organic solvents, as well as its stability under various stress conditions. A thorough understanding of these properties is paramount for its use as a building block in peptide synthesis, where reaction conditions and purification strategies are highly dependent on the solubility of the reactants and products. In drug development, the solubility and stability of a molecule are critical determinants of its bioavailability, formulation, and shelf-life.

Physicochemical Properties

While experimental data for 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is not extensively available in public databases, we can infer its likely properties based on its structure and comparison with similar molecules, such as 2-Amino-3-(2,4-dimethylphenyl)propanoic acid[1].

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₁₇NO₂ | Based on chemical structure |

| Molecular Weight | 207.27 g/mol | Based on chemical structure |

| pKa (α-COOH) | ~2-3 | Typical range for the carboxylic acid group in amino acids. |

| pKa (α-NH₃⁺) | ~9-10 | Typical range for the amino group in amino acids. |

| Isoelectric Point (pI) | ~5.5-6.5 | Calculated as the average of the two pKa values. |

| LogP | Higher than phenylalanine | The three methyl groups increase the lipophilicity of the side chain. |

Solubility Profile

The solubility of amino acids is highly dependent on the pH of the solution and the nature of the solvent.[2][3] For 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, the bulky and nonpolar trimethylphenyl side chain is the primary determinant of its solubility characteristics.

Theoretical Considerations

-

Effect of pH : Like all amino acids, this compound will exist as a cation at low pH, a zwitterion near its isoelectric point, and an anion at high pH. Its solubility is expected to be minimal at the isoelectric point and increase significantly at pH values above and below this point due to the formation of charged species that can interact more favorably with polar solvents like water.[2][3][4]

-

Effect of Solvent : Due to the hydrophobic nature of the trimethylphenyl group, the solubility in nonpolar organic solvents is likely to be higher than in water, especially for the uncharged form of the molecule. In aqueous systems, its solubility is expected to be lower than that of phenylalanine. The solubility in various solvents is a function of the interactions between the amino acid and the solvent molecules.[2]

-

Effect of Temperature : The solubility of most solids, including amino acids, in liquids increases with temperature. However, the extent of this increase will depend on the specific solvent system.

Experimental Determination of Solubility

A standard method for determining the solubility of a compound is the shake-flask method.

Protocol: Shake-Flask Solubility Determination

-

Preparation of Solutions : Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12) and select a range of organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane).

-

Sample Addition : Add an excess amount of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid to a known volume of each solvent in a sealed vial.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification : Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

-

Data Analysis : The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over its shelf life.[7][8] Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.[7][8][9][10]

Potential Degradation Pathways

-

Oxidation : The amino acid structure is generally stable to oxidation, but the phenyl ring could be susceptible under harsh oxidative conditions.

-

Hydrolysis : The peptide bond is not present in the free amino acid, so hydrolysis is not a primary degradation pathway for the monomer.

-

Photodegradation : Aromatic amino acids can be susceptible to degradation upon exposure to light. Photostability testing is therefore important.

-

Thermal Degradation : At elevated temperatures, decarboxylation or other degradation reactions may occur.[9]

-

Racemization : The chiral center at the α-carbon can be susceptible to racemization, particularly at extreme pH values or elevated temperatures.

Experimental Assessment of Stability (Forced Degradation Study)

Forced degradation studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions.[7][8][10][11]

Protocol: Forced Degradation Study

-

Sample Preparation : Prepare solutions of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid in appropriate solvents.

-

Stress Conditions : Expose the samples to a range of stress conditions in parallel:

-

Acidic Hydrolysis : e.g., 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis : e.g., 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation : e.g., 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation : Store the solid compound and a solution at elevated temperatures (e.g., 70 °C) for a defined period.

-

Photostability : Expose the solid compound and a solution to light according to ICH Q1B guidelines.[12]

-

-

Time Points : Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

-

Analysis : Analyze the stressed samples using a stability-indicating HPLC method. This involves separating the parent compound from any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradants.[5][13]

-

Data Evaluation : Quantify the decrease in the parent compound and the formation of degradation products over time.

Caption: Forced Degradation Study Workflow.

Strategies for Improving Solubility and Stability

Should the intrinsic solubility or stability of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid be suboptimal for a particular application, several formulation strategies can be employed:

-

Salt Formation : Converting the amino acid into a salt (e.g., hydrochloride or sodium salt) can significantly enhance its aqueous solubility.

-

Co-solvents : The use of water-miscible organic solvents (e.g., ethanol, propylene glycol) can increase the solubility of hydrophobic compounds.

-

pH Adjustment : As discussed, controlling the pH of the solution to be far from the isoelectric point is a primary method for increasing aqueous solubility.[4]

-

Prodrugs : For in vivo applications, esterification of the carboxylic acid can create a more lipophilic prodrug that may have improved absorption characteristics.[14]

-

Co-amorphous Systems : Forming a co-amorphous mixture with other small molecules, such as other amino acids, can stabilize the amorphous form and improve dissolution rates.[15]

Conclusion

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid presents a unique set of physicochemical properties due to its sterically hindered and hydrophobic side chain. While specific experimental data is sparse, a comprehensive understanding of its likely solubility and stability profiles can be derived from established principles of amino acid chemistry. The experimental protocols outlined in this guide provide a systematic approach for researchers to determine these critical parameters. A thorough characterization of its solubility and stability is an indispensable step in unlocking the full potential of this molecule in peptide synthesis and drug development.

References

-

2-Amino-3-(aminooxy)propanoic acid | C3H8N2O3 | CID 416257 - PubChem. Available from: [Link]

-

Protein Forced Degradation Studies - Intertek. Available from: [Link]

-

The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Available from: [Link]

-

Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. Available from: [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

-

2-Amino-3-(2,4-dimethylphenyl)propanoic acid | C11H15NO2 | CID 228817 - PubChem. Available from: [Link]

-

Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available from: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

-

ANALYTICAL METHODS. Available from: [Link]

- RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.

-

Stability Testing - CURRENTA. Available from: [Link]

-

Synthesis of Amino Acid Ester Isocyanates - Organic Syntheses Procedure. Available from: [Link]

-

Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Available from: [Link]

-

(2R)-2-AMINO-3-(2,4,6-TRIMETHYLPHENYL)PROPANOIC ACID HCl | Chemsrc. Available from: [Link]

-

2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | C10H13NO3 - PubChem. Available from: [Link]

-

Stability testing of existing active substances and related finished products. Available from: [Link]

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available from: [Link]

-

Stability Testing of Drug Substances and Drug Products. Available from: [Link]

- CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate - Google Patents.

-

O'Donnell Amino Acid Synthesis - Organic Chemistry Portal. Available from: [Link]

-

Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC - NIH. Available from: [Link]

-

Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC - NIH. Available from: [Link]

-

Analytical methods for amino acid determination in organisms - ResearchGate. Available from: [Link]

-

Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. Available from: [Link]

-

Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement - PubMed. Available from: [Link]

-

The solubility of amino acids and related compounds in aqueous thylene glycol solutions. Available from: [Link]

-

Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available from: [Link]

-

Solubility Parameters of Amino Acids on Liquid-Liquid Phase Separation and Aggregation of Proteins - PubMed. Available from: [Link]

-

Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - Frontiers. Available from: [Link]

Sources

- 1. 2-Amino-3-(2,4-dimethylphenyl)propanoic acid | C11H15NO2 | CID 228817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. researchgate.net [researchgate.net]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management | MDPI [mdpi.com]

- 7. Protein Forced Degradation Studies [intertek.com]

- 8. biopharmaspec.com [biopharmaspec.com]

- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. pharmtech.com [pharmtech.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. CURRENTA: Stability Testing [currenta.de]

- 13. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 14. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Synthesis of Sterically Hindered Unnatural Amino Acids: The Case of 2,4,6-Trimethylphenylalanine

Abstract

Unnatural amino acids (UAAs) are pivotal building blocks in modern drug discovery and chemical biology, offering the potential to enhance the therapeutic properties of peptides and proteins. Among these, sterically hindered UAAs like 2,4,6-trimethylphenylalanine present a significant synthetic challenge for traditional chemical methods. This technical guide provides an in-depth exploration of enzymatic strategies for the synthesis of such complex molecules, focusing on the application of engineered transaminases. We will delve into the rationale behind enzyme selection, protein engineering strategies, detailed experimental protocols, and robust analytical methods for the production and characterization of 2,4,6-trimethylphenylalanine. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the precision and sustainability of biocatalysis for the synthesis of novel molecular entities.

Introduction: The Significance of Sterically Hindered Unnatural Amino Acids

The incorporation of unnatural amino acids into peptide-based therapeutics can significantly improve their metabolic stability, conformational rigidity, and binding affinity. Sterically hindered amino acids, such as 2,4,6-trimethylphenylalanine, are particularly valuable due to their ability to introduce unique conformational constraints and to probe protein-protein interactions. The bulky trimethylphenyl group can act as a pharmacological shield, preventing enzymatic degradation and enhancing the in vivo half-life of a peptide drug.

However, the synthesis of such molecules is often hampered by the limitations of conventional organic chemistry, which can involve harsh reaction conditions, multi-step processes, and challenges in achieving high enantiopurity. Biocatalysis, utilizing enzymes as catalysts, offers a powerful and sustainable alternative, enabling highly selective and efficient synthesis under mild conditions.

Enzymatic Strategies for Unnatural Amino Acid Synthesis

Several classes of enzymes can be employed for the synthesis of unnatural amino acids, with transaminases and ammonia lyases being among the most prominent.

-

Ammonia Lyases: These enzymes catalyze the reversible addition of ammonia to a carbon-carbon double bond. While effective for some substrates, their application can be limited by a narrow substrate scope and the need for an activated alkene precursor. Phenylalanine ammonia lyases (PALs), for example, are well-studied for the synthesis of various L-phenylalanine derivatives.

-

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. This approach is particularly attractive for the synthesis of a wide range of chiral amines and amino acids from their corresponding prochiral ketones.

For the synthesis of a sterically demanding target like 2,4,6-trimethylphenylalanine, transaminases represent a more promising starting point due to the commercial availability of the corresponding ketone precursor, 2',4',6'-trimethylacetophenone, and the proven potential for engineering these enzymes to accommodate bulky substrates.

The Transaminase-Catalyzed Reductive Amination

The core of this strategy lies in the asymmetric amination of 2',4',6'-trimethylacetophenone. The reaction proceeds via a "ping-pong bi-bi" mechanism, where the PLP cofactor acts as a shuttle for the amino group.

Figure 1: General mechanism of a transaminase-catalyzed reaction.

Overcoming Steric Hindrance: The Role of Protein Engineering

Wild-type transaminases often exhibit limited activity towards bulky ketones like 2',4',6'-trimethylacetophenone due to steric clashes within their active sites. Therefore, protein engineering is crucial to enhance the catalytic efficiency and substrate acceptance of these enzymes.

Strategies for Transaminase Engineering:

-

Directed Evolution: This powerful technique mimics natural evolution in the laboratory to generate enzyme variants with desired properties. It involves iterative rounds of random mutagenesis, followed by high-throughput screening or selection to identify improved mutants.

-

Structure-Based Rational Design: With the availability of enzyme crystal structures, specific amino acid residues in the active site can be identified and mutated to create more space for bulky substrates. This approach often targets residues in the "small" and "large" binding pockets of the active site.

-

Computational Redesign: In silico methods can be used to model substrate binding and predict the effects of mutations, guiding the design of more efficient enzyme variants.

For the synthesis of 2,4,6-trimethylphenylalanine, a directed evolution approach, potentially guided by structural insights, would be highly effective in tailoring a transaminase to accept the bulky trimethylphenyl substituent.

Experimental Workflow: From Gene to Purified Amino Acid

The following sections outline a detailed, step-by-step workflow for the enzymatic synthesis of 2,4,6-trimethylphenylalanine.

Figure 2: Overall experimental workflow for the enzymatic synthesis of 2,4,6-trimethylphenylalanine.

Upstream Processing: Enzyme Production and Purification

Protocol 1: Expression and Purification of an Engineered Transaminase

-

Gene Synthesis and Cloning: The gene encoding the engineered transaminase is synthesized and cloned into a suitable expression vector (e.g., pET-28a(+)).

-

Transformation: The expression vector is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

-

Protein Expression:

-

Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.5 mM IPTG and continue to grow at 20°C for 16-20 hours.

-

-

Cell Lysis and Clarification:

-

Harvest the cells by centrifugation (5000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (15000 x g, 30 min, 4°C).

-

-

Enzyme Purification:

-

Load the clarified lysate onto a Ni-NTA affinity chromatography column.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Desalt the purified enzyme into a storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl) and store at -80°C.

-

Biotransformation: The Enzymatic Reaction

Protocol 2: Enzymatic Synthesis of 2,4,6-Trimethylphenylalanine

| Component | Stock Concentration | Final Concentration | Volume for 1 mL Reaction |

| 2',4',6'-Trimethylacetophenone | 200 mM in DMSO | 10 mM | 50 µL |

| Isopropylamine (amino donor) | 2 M | 1 M | 500 µL |

| Pyridoxal-5'-phosphate (PLP) | 10 mM | 0.5 mM | 50 µL |

| Purified Transaminase | 10 mg/mL | 1 mg/mL | 100 µL |

| Borate Buffer (pH 9.0) | 1 M | 100 mM | 100 µL |

| Deionized Water | - | - | 200 µL |

| Total Volume | 1 mL |

Table 1: Typical reaction mixture for the synthesis of 2,4,6-trimethylphenylalanine.

Procedure:

-

Combine the buffer, water, PLP, and isopropylamine in a reaction vessel.

-

Add the purified transaminase solution.

-

Initiate the reaction by adding the 2',4',6'-trimethylacetophenone substrate.

-

Incubate the reaction at a controlled temperature (e.g., 37-50°C) with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing by HPLC.

Downstream Processing and Analysis

Protocol 3: Purification of 2,4,6-Trimethylphenylalanine

Due to the challenges in separating the full-length unnatural amino acid protein from truncated forms, especially when the incorporation site is near the C-terminus, a C-terminal intein fusion can be employed for traceless purification.

-

Quench the Reaction: Stop the reaction by adding an equal volume of acetonitrile to precipitate the enzyme.

-

Centrifugation: Centrifuge the mixture to remove the precipitated protein.

-

Purification by Ion-Exchange Chromatography:

-

Dilute the supernatant with a low-salt buffer and load it onto a cation exchange column.

-

Wash the column to remove unreacted ketone and other neutral compounds.

-

Elute the amino acid product using a salt gradient.

-

-

Desalting: Desalt the fractions containing the product and lyophilize to obtain the pure amino acid.

Protocol 4: Chiral HPLC Analysis

The enantiomeric purity of the synthesized 2,4,6-trimethylphenylalanine is a critical quality attribute. Chiral HPLC is the method of choice for this analysis.

-

Column: A macrocyclic glycopeptide-based chiral stationary phase (CSP), such as one based on teicoplanin, is highly effective for resolving underivatized amino acid enantiomers.

-

Mobile Phase: A typical mobile phase would consist of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., formic acid or acetic acid). The exact composition should be optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly used.

Process Optimization and Future Directions

Several factors can be optimized to improve the efficiency and scalability of the enzymatic synthesis:

-

Enzyme Immobilization: Immobilizing the transaminase on a solid support can enhance its stability and facilitate its reuse, which is particularly beneficial for continuous flow processes.

-

Reaction Conditions: Parameters such as pH, temperature, substrate and enzyme concentrations, and co-solvent usage can be fine-tuned to maximize the reaction rate and final product yield.

-

Continuous Flow Synthesis: Implementing the enzymatic reaction in a continuous flow reactor can offer advantages in terms of process control, scalability, and product consistency.

Conclusion

The enzymatic synthesis of sterically hindered unnatural amino acids like 2,4,6-trimethylphenylalanine is a rapidly advancing field with immense potential to impact drug discovery and development. Through the strategic application of protein engineering, particularly directed evolution of transaminases, the limitations of traditional chemical synthesis can be overcome. The detailed workflows and protocols provided in this guide offer a solid foundation for researchers to embark on the biocatalytic production of these valuable and complex molecules. As our understanding of enzyme function and engineering techniques continues to grow, we can expect to see an even wider range of unnatural amino acids become readily accessible through sustainable and efficient enzymatic routes.

References

-

The Bacterial Ammonia Lyase EncP: A Tunable Biocatalyst for the Synthesis of Unnatural Amino Acids. (2015). Journal of the American Chemical Society. [Link]

-

Preparation of Unnatural Amino Acids with Ammonia-Lyases and 2,3-Aminomutases. (n.d.). Methods in Molecular Biology. [Link]

-

Preparation of Unnatural Amino Acids with Ammonia-Lyases and 2,3-Aminomutases. (2012). Methods in Molecular Biology. [Link]

-

Inteins as Traceless Purification Tags for Unnatural Amino Acid Proteins. (2015). Journal of the American Chemical Society. [Link]

-

Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. (2023). Angewandte Chemie International Edition. [Link]

-

Inteins as Traceless Purification Tags for Unnatural Amino Acid Proteins. (2015). ACS Publications. [Link]

-

Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (2021). RSC Publishing. [Link]

-

Protein engineering of amine transaminases. (2020). Frontiers in Catalysis. [Link]

-

Amine Transaminase Engineering for Spatially Bulky Substrate Acceptance. (2018). Request PDF. [Link]

-

Inteins as traceless purification tags for unnatural amino acid proteins. (2015). PubMed. [Link]

-

The Bacterial Ammonia Lyase EncP: A Tunable Biocatalyst for the Synthesis of Unnatural Amino Acids. (2015). Journal of the American Chemical Society. [Link]

-

Sustainable and Continuous Synthesis of Enantiopure l-Amino Acids by Using a Versatile Immobilised Multienzyme System. (2018). PubMed. [Link]

-

Engineering methylaspartate ammonia lyase for the asymmetric synthesis of unnatural amino acids. (2015). Semantic Scholar. [Link]

-

Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. (2021). ACS Catalysis. [Link]

-

Mechanism-Guided Engineering of ω-Transaminase to Accelerate Reductive Amination of Ketones. (2015). Request PDF. [Link]

-

Directed Evolution of a Transaminase - A Pilot Study. (2018). Diva-portal.org. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (2000). LCGC International. [Link]

-

Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine. (2022). PMC. [Link]

-

Continuous Flow Biocatalysis. (2016). PMC. [Link]

-

Directed evolution of an aspartate aminotransferase with new substrate specificities. (1998). PubMed. [Link]

-

Application of Immobilized Enzymes in Flow Biocatalysis for Efficient Synthesis. (2022). Organic Process Research & Development. [Link]

- Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T

The Art of Asymmetry: A Technical Guide to the Synthesis of Sterically Hindered Phenylalanine Analogs

Introduction: The Significance of Steric Hindrance in Phenylalanine Analogs

In the landscape of modern drug discovery and peptide science, the deliberate introduction of steric bulk into amino acid scaffolds represents a powerful strategy for modulating biological activity. Sterically hindered phenylalanine analogs, particularly those with quaternary α-carbon centers, are a class of unnatural amino acids that have garnered immense interest.[1][2][3] Their incorporation into peptides can enforce specific conformations, enhance resistance to enzymatic degradation, and ultimately lead to compounds with improved therapeutic profiles.[2] This guide provides an in-depth exploration of the key asymmetric strategies for synthesizing these challenging yet valuable molecules, offering insights into the underlying principles and practical methodologies for researchers in the field.

Core Synthetic Strategies: A Compass for Navigating Asymmetric Synthesis

The asymmetric synthesis of sterically hindered phenylalanine analogs is a formidable challenge due to the difficulty in constructing a tetrasubstituted chiral center with high enantiopurity.[3] Several powerful strategies have emerged to address this, each with its own set of advantages and considerations. This section will delve into the most prominent and effective of these methodologies.

Chiral Auxiliary-Mediated Synthesis: A Classic Approach to Stereocontrol

The use of chiral auxiliaries is a well-established and reliable method for inducing asymmetry in a wide range of chemical transformations.[4] In the context of sterically hindered phenylalanine synthesis, a chiral auxiliary is temporarily attached to a glycine or phenylalanine precursor, directing the stereochemical outcome of a subsequent alkylation or other C-C bond-forming reaction.

One of the most successful classes of chiral auxiliaries for this purpose are the oxazolidinones, popularized by David Evans.[] These auxiliaries offer a high degree of stereocontrol due to their rigid, predictable chelation to a metal center, which effectively shields one face of the enolate from the incoming electrophile.

Another notable class of chiral auxiliaries includes pseudoephedrine and its derivatives.[4][] These amino alcohol-based auxiliaries form chiral amides that can be deprotonated to form a chiral enolate, which then reacts with an electrophile in a highly diastereoselective manner.[] The choice of the appropriate chiral auxiliary is critical and often depends on the specific substrate and desired stereoisomer.

Caption: Simplified catalytic cycle for asymmetric phase-transfer catalysis in the synthesis of α-amino acid derivatives.

Organocatalysis: A Metal-Free Paradigm

Organocatalysis has witnessed a surge in interest as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. In the realm of sterically hindered phenylalanine analogs, proline and its derivatives have proven to be effective catalysts for Mannich-type reactions. [1]For instance, the l-proline-catalyzed direct asymmetric Mannich reaction of N-PMP-protected α-imino ethyl glyoxylate with α,α-disubstituted aldehydes can generate quaternary β-formyl α-amino acid derivatives with excellent yields and enantioselectivities. [1]These intermediates can then be further transformed into the desired quaternary α-amino acids.

The mechanism of these reactions often involves the formation of a chiral enamine or iminium ion intermediate, which then reacts with the electrophile in a highly stereocontrolled manner. The accessibility and low toxicity of many organocatalysts make this an attractive and sustainable approach.

Enzymatic Synthesis: The Power of Biocatalysis

Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral molecules. [6]Enzymes such as phenylalanine ammonia lyases (PALs) have been engineered for the direct asymmetric synthesis of β-branched aromatic α-amino acids. [7]These enzymes can catalyze the addition of ammonia to a corresponding cinnamic acid derivative, often with exceptional stereoselectivity. [7][8] Furthermore, multi-enzymatic cascade processes have been developed for the synthesis of both D- and L-phenylalanine derivatives. [6]These one-pot reactions can combine the action of a PAL with other enzymes for deracemization, leading to high yields and optical purities. [6]The mild reaction conditions and high selectivity of enzymatic methods make them particularly suitable for the synthesis of complex and sensitive molecules.

Comparative Analysis of Synthetic Methodologies

| Methodology | Key Advantages | Key Limitations | Typical Enantiomeric Excess (ee) |

| Chiral Auxiliary | High reliability and predictability, well-established protocols. [4] | Stoichiometric use of the auxiliary, requires additional protection/deprotection steps. | >95% |

| Phase-Transfer Catalysis | Operationally simple, mild conditions, scalable, uses inexpensive catalysts. [9] | Catalyst performance can be substrate-dependent. | 90-99% [10] |

| Organocatalysis | Metal-free, environmentally friendly, readily available catalysts. | Can require higher catalyst loadings, substrate scope may be limited. | 90-99% [1] |

| Enzymatic Synthesis | High enantioselectivity, mild reaction conditions, environmentally benign. [6][7] | Enzyme stability and substrate scope can be limitations, may require enzyme engineering. | >99% [7] |

Detailed Experimental Protocol: Asymmetric Synthesis of a Phenylalanine Analog via Phase-Transfer Catalysis

This protocol is a representative example of the asymmetric synthesis of a phenylalanine derivative using a chiral phase-transfer catalyst, adapted from established literature procedures. [11] Objective: To synthesize an enantioenriched phenylalanine analog via asymmetric α-alkylation of a glycine Schiff base.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester (glycine Schiff base)

-

Substituted benzyl bromide (electrophile)

-

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral phase-transfer catalyst)

-

Toluene

-

50% Aqueous potassium hydroxide (KOH) solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the glycine Schiff base (1.0 mmol), the chiral phase-transfer catalyst (0.02 mmol, 2 mol%), and toluene (5 mL).

-

Addition of Reagents: Stir the mixture at room temperature until all solids are dissolved. Add the substituted benzyl bromide (1.2 mmol).

-

Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add the 50% aqueous KOH solution (2 mL) dropwise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired enantioenriched product.

-

Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion and Future Outlook

The asymmetric synthesis of sterically hindered phenylalanine analogs remains a vibrant and evolving field of research. While significant progress has been made with the development of chiral auxiliaries, phase-transfer catalysis, organocatalysis, and enzymatic methods, the quest for more efficient, versatile, and sustainable synthetic routes continues. Future efforts will likely focus on the development of novel catalysts with broader substrate scope and higher turnover numbers, as well as the integration of flow chemistry and other process intensification technologies to facilitate the large-scale production of these valuable building blocks. The continued innovation in this area will undoubtedly fuel further advancements in medicinal chemistry, peptide science, and materials science.

References

-

List, B., et al. (2003). Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters. Available at: [Link]

-

O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Available at: [Link]

-

O'Donnell, M. J. (2004). The Enantioselective Synthesis of r-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Available at: [Link]

-

Feng, X., et al. (2014). Catalytic Asymmetric Synthesis of Cα-tetrasubstituted α-Amino Acids. Journal of Organic and Biomolecular Chemistry. Available at: [Link]

-